Propranolol hydrochloride
Overview
Description
Propranolol hydrochloride is a non-selective beta-adrenergic receptor-blocking agent. It is used to treat conditions such as tremors, angina (chest pain), hypertension (high blood pressure), heart rhythm disorders, and other heart or circulatory conditions .
Synthesis Analysis
Propranolol synthesis proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . The synthesis of propranolol has been prepared paying attention to tackle the formation of the by-product tertiary amine, resulting from an additional ring opening of the starting epoxide .
Molecular Structure Analysis
The molecular formula of Propranolol hydrochloride is C16H21NO2.HCl .
Chemical Reactions Analysis
Propranolol hydrochloride reacts with cerium (IV) in acid medium and the excess cerium (IV) is measured by its reaction with p-dimethylamino benzaldehyde (p-DMAB) or by its reaction with sulphanilic acid (SAA) .
Physical And Chemical Properties Analysis
Propranolol hydrochloride has a molecular weight of 295.8 . It is well absorbed after oral administration and has dose-dependent bioavailability .
Scientific Research Applications
Cardiovascular and Hypertension Treatment : Propranolol hydrochloride serves as a promising β-blocker for treating hypertension, angina, and arrhythmia. It has been a focal point in chemical research due to its therapeutic benefits in these areas (Qian Jie, 2008).
Pediatric Use for Hemangiomas : It is effective in reducing infantile hemangiomas in children between 6 months and 5 years of age without significant adverse effects (M. Hogeling, S. Adams, O. Wargon, 2011).
Myocardial Infarction : Propranolol hydrochloride can decrease myocardial infarct volume by 34% in experimental models, suggesting potential benefits for patients with myocardial infarction (W. Pierce, D. Carter, M. Mcgavran, J. Waldhausen, 1973).
Treatment of Atrial Fibrillation, Thyrotoxicosis, and Heart Failure : It is effective in treating these conditions, with its pharmacological response being influenced by blood levels, which determines dosage rationality (J. Robayo, 1976).
Mucoadhesive Microspheres for Cardiovascular Diseases : Propranolol hydrochloride-loaded Carbopol-934P/Ethyl Cellulose mucoadhesive microspheres show promise for treating hypertension, myocardial infarction, and cardiac arrhythmias due to high drug entrapment efficiency and sustained release (J. Patel, Darshna Patel, J. Raval, 2010).
Nanoethosomal Buccal Gel for Enhanced Bioavailability : This formulation significantly enhances the bioavailability of propranolol hydrochloride, improving its effectiveness in treating hypertension and other cardiac conditions (El-Khamisy Sf, Kharshom Rm, A. Khames, 2017).
Comparative Effectiveness in Treating Infantile Hemangiomas : Propranolol is found to be more effective and less invasive than pulsed dye laser and cryosurgery for infantile hemangiomas, without adverse effects (S. Kagami et al., 2013).
Contraceptive Vaginal Film Application : A novel contraceptive vaginal propranolol hydrochloride film provides sustained release with satisfactory mucoadhesive strength and residence time, making it a viable option for vaginal contraception (M. Borumand, S. Mortazavi, Z. Azar, R. T. Rad, 2014).
Impact on Emotionally Arousing Memory : Propranolol's effect on memory for emotional events is linked to the activation of the β-adrenergic system, as it impairs emotionally arousing memory (L. Cahill, B. Prins, Michael Weber, J. McGaugh, 1994).
Broad Spectrum of Therapeutic Uses : It's a noncardioselective β-blocker used to control hypertension, pheochromocytoma, cardiac arrhythmias, angina pectoris, and hypertrophic cardiomyopathy, and for managing sympathetic overactivity in hyperthyroidism (A. Al-majed, A. Bakheit, H. Aziz, Fahad M. Alajmi, H. Alrabiah, 2017).
Pharmacokinetic Interaction with Paracetamol : There's a significant correlation between in vitro drug dissolution and in vivo plasma concentration of propranolol hydrochloride and paracetamol, affecting their pharmacokinetics (J. Thejaswini, B. Gurupadayya, V. S. Koganti, 2015).
Transdermal Films for Controlled Release : Transdermal films containing propranolol hydrochloride show good physical stability, and the drug release follows zero order kinetics through diffusion from the polymer (V. Sirisha, 2012).
Safety And Hazards
properties
IUPAC Name |
1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRUPTIKESYGQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021198 | |
Record name | Propranolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in ether, benzene, ethyl acetate | |
Record name | SID26732618 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | PROPRANOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Propranolol is a nonselective beta-adrenergic blocking agent. Propranolol inhibits response to adrenergic stimuli by competitively blocking, beta-adrenergic receptors within the myocardium and within bronchial and vascular smooth muscle. Only the l-isomer of propranolol has substantial beta-adrenergic blocking activity. Propranolol has no intrinsic sympathomimetic activity., Through its myocardial, beta-adrenergic blocking action, propranolol decreases heart rate and prevents exercise induced increases in heart rate, decreases myocardial contractility, decreases cardiac output, increases systolic ejection time, and increases cardiac volume. The drug also decreases conduction velocity through the sinoatrial and atrioventricular nodes and decreases myocardial automaticity via beta-adrenergic blockade. At blood concentrations greater than those required for beta-adrenergic blockade, propranolol has a membrane stabilizing effect on the heart which is similar to that of quinidine. The clinical importance of this effect is not clear, but it appears to be less important than its beta-adrenergic blocking activity., beta-Adrenergic blockade may also incr peripheral resistance initially, but peripheral resistance tends to decr after chronic admin of the drug as a result of unopposed alpha-adrenergic vasoconstriction. The cardiac effects of, beta-adrenergic blockade cause an incr in sodium reabsorption because of alterations in renal hemodynamics; renal blood flow and glomerular filtration rate generally decr during chronic therapy. Plasma volume may incr if dietary sodium is not restricted. Hepatic blood flow is decreased., The precise mechanism of propranolol's hypotensive effect has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. In patients with high concentrations of circulating renin, low doses of the drug are associated with a fall in both blood pressure and in plasma renin concentrations, probably because of acute peripheral beta-adrenergic blockade. With higher doses of propranolol, the hypotensive effect is probably unrelated to plasma renin activity and may be caused by a delayed centrally mediated reduction of adrenergic outflow. However, there appears to be some overlap between these mechanisms, and both mechanisms seem to be operative with usual therapeutic doses. Propranolol decreases blood pressure in both the supine and standing positions., Through its beta-adrenergic blocking action in other body systems, propranolol increases airway resistance (especially in asthmatic patients), inhibits glycogenolysis in the skeletal and cardiac muscles, blocks the release of free fatty acids and insulin by adrenergic stimulation, and increases the number of circulating eosinophils. Propranolol increases uterine activity, more in the nonpregnant than in the pregnant uterus. | |
Record name | PROPRANOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Propranolol Hydrochloride | |
Color/Form |
White or almost white powder, Solid, Crystals from n-propanol | |
CAS RN |
318-98-9 | |
Record name | Propranolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propranolol hydrochloride [USAN:USP:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propranolol hydrochloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758950 | |
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Record name | Propranolol hydrochloride | |
Source | DTP/NCI | |
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Record name | Propranolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.700 | |
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Record name | PROPRANOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8A3652H1V | |
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Record name | PROPRANOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
163-164 °C | |
Record name | PROPRANOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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